Potency Against Recombinant Human sEH (Ki)
1-(3-Phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone demonstrates high in vitro potency as an inhibitor of recombinant human sEH, with a reported inhibition constant (Ki) of 1.40 nM [1]. This potency is significantly greater than that of a structurally related analog from the same patent family, Compound No. 48, which exhibits a Ki of 6.60 nM under identical assay conditions [2]. This indicates that minor structural modifications within this series can result in an approximately 4.7-fold difference in target affinity.
| Evidence Dimension | Inhibition constant (Ki) for recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | 1.40 nM |
| Comparator Or Baseline | Compound No. 48 from the same patent family (US10377744), Ki = 6.60 nM |
| Quantified Difference | Target compound exhibits approximately 4.7-fold higher potency (lower Ki) |
| Conditions | FRET-based displacement assay using recombinant human sEH expressed in a baculovirus system |
Why This Matters
For researchers conducting in vitro studies, this ~4.7-fold higher potency can translate to lower compound usage, reduced solvent exposure, and a wider assay window when exploring sEH-mediated biology.
- [1] BindingDB. BDBM408978: US10377744, Compound No. 1::US11123311, Compound 1::US11723929, Compound 1. Accessed 2026. View Source
- [2] BindingDB. BDBM409028: US10377744, Compound No. 48::US11123311, Compound 48::US11723929, Compound 48. Accessed 2026. View Source
